molecular formula C9H5ClF6O3S B1407765 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706439-13-5

2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1407765
CAS No.: 1706439-13-5
M. Wt: 342.64 g/mol
InChI Key: HUKBHYNFGQCVFX-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C9H5ClF6O3S and a molecular weight of 342.64 g/mol . This compound is characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzenesulfonyl chloride moiety. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually heated to reflux, and the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethyl groups enhance the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The methoxy group can also participate in electronic interactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The presence of two trifluoromethyl groups and a methoxy group in this compound makes it unique in terms of reactivity and applications, offering advantages in various chemical and industrial processes.

Properties

IUPAC Name

2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF6O3S/c1-19-6-3-4(8(11,12)13)2-5(9(14,15)16)7(6)20(10,17)18/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKBHYNFGQCVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1S(=O)(=O)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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